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Compound of Interest

Compound Name:
2,3-Dimethoxy-5-

methylbenzaldehyde

CAS No.: 5701-86-0

Cat. No.: B1600589

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2,3-Dimethoxy-5-
methylbenzaldehyde (C₁₀H₁₂O₃), a substituted aromatic aldehyde of interest in synthetic

chemistry and drug discovery. The structural elucidation of such molecules is fundamentally

reliant on a synergistic application of modern spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). This document serves as a comprehensive resource for researchers and professionals,

offering not only spectral data but also the underlying principles and experimental

considerations for its accurate interpretation.

Molecular Structure and Spectroscopic Overview
2,3-Dimethoxy-5-methylbenzaldehyde possesses a benzene ring substituted with a formyl

group (-CHO), two methoxy groups (-OCH₃) at positions 2 and 3, and a methyl group (-CH₃) at

position 5. This specific substitution pattern gives rise to a unique spectral fingerprint, which we

will dissect in the subsequent sections. The molecular weight of this compound is 180.20 g/mol

.
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Molecular Structure with Atom Numbering

Caption: Numbering scheme for 2,3-Dimethoxy-5-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can

deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-Dimethoxy-5-methylbenzaldehyde is expected to show

distinct signals for the aldehyde proton, the aromatic protons, the two methoxy groups, and the

methyl group. Due to the substitution pattern, the two aromatic protons are not equivalent.

Table 1: Predicted ¹H NMR Data for 2,3-Dimethoxy-5-methylbenzaldehyde

Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-aldehyde (C7-H) ~10.3 Singlet 1H

H-6 (Aromatic) ~7.2
Singlet (or narrow

doublet)
1H

H-4 (Aromatic) ~7.0
Singlet (or narrow

doublet)
1H

OCH₃ (C8-H₃) ~3.9 Singlet 3H

OCH₃ (C9-H₃) ~3.8 Singlet 3H

CH₃ (C10-H₃) ~2.3 Singlet 3H

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation:
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Aldehyde Proton: The proton attached to the carbonyl carbon is highly deshielded and

appears as a sharp singlet far downfield, typically above 10 ppm.

Aromatic Protons: The protons on the benzene ring (H-4 and H-6) are in different chemical

environments. Their signals are expected to appear as singlets or very narrowly split

doublets due to the lack of adjacent protons.

Methoxy Protons: The two methoxy groups are in slightly different environments and are

expected to appear as two distinct singlets.

Methyl Protons: The protons of the methyl group at C-5 will give a singlet around 2.3 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for 2,3-Dimethoxy-5-methylbenzaldehyde

Assignment Chemical Shift (δ, ppm)

C=O (C7) ~191

C-2 ~153

C-3 ~148

C-5 ~138

C-1 ~130

C-6 ~125

C-4 ~123

OCH₃ (C8) ~62

OCH₃ (C9) ~56

CH₃ (C10) ~21

Note: These are predicted values. Actual experimental values may vary slightly.
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Interpretation:

Carbonyl Carbon: The aldehyde carbonyl carbon (C-7) is the most deshielded carbon and

appears significantly downfield.[1]

Aromatic Carbons: The carbons of the benzene ring appear in the range of 120-160 ppm.

The carbons directly attached to the electron-donating methoxy groups (C-2 and C-3) are

shifted downfield.

Methoxy Carbons: The carbons of the two methoxy groups (C-8 and C-9) will have distinct

signals in the 55-65 ppm region.

Methyl Carbon: The methyl carbon (C-10) will appear upfield, typically around 20-25 ppm.

Experimental Workflow: NMR Sample Preparation and Acquisition
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Sample Preparation

Data Acquisition

Data Processing

Weigh ~5-10 mg of sample

Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3)

Add internal standard if required (e.g., TMS)

Transfer solution to a clean, dry NMR tube

Insert NMR tube into the spectrometer

Lock and shim the instrument

Acquire ¹H and ¹³C spectra using appropriate pulse sequences

Apply Fourier transform

Phase correction and baseline correction

Calibrate chemical shifts and integrate peaks

Click to download full resolution via product page

Caption: A generalized workflow for NMR analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 2,3-Dimethoxy-5-methylbenzaldehyde

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2950-2850 C-H stretch Aliphatic (CH₃, OCH₃)

~2820, ~2720 C-H stretch Aldehyde

~1700 C=O stretch Aldehyde

~1600, ~1480 C=C stretch Aromatic ring

~1270 C-O stretch Aryl ether

~1080 C-O stretch Aryl ether

Note: These are predicted values based on characteristic group frequencies.

Interpretation:

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the

aliphatic (methyl and methoxy) and aldehyde groups. The two weak bands for the aldehyde

C-H stretch are particularly diagnostic.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl

group of the aldehyde.

Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the

carbon-carbon double bond stretching in the benzene ring.

C-O Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of

the aryl ether C-O bonds will be present.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For 2,3-Dimethoxy-5-
methylbenzaldehyde, the molecular ion peak (M⁺) is expected at an m/z of 180.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

180 [M]⁺ (Molecular ion)

179 [M-H]⁺

165 [M-CH₃]⁺

151 [M-CHO]⁺

135 [M-CHO-CH₃]⁺

Proposed Fragmentation Pathway:

The fragmentation is likely to be initiated by the loss of a hydrogen atom, a methyl radical from

a methoxy group, or the formyl radical. Subsequent fragmentations can then occur.

Fragmentation Pathway of 2,3-Dimethoxy-5-methylbenzaldehyde

[M]⁺
m/z = 180

[M-H]⁺
m/z = 179

-H•

[M-CH₃]⁺
m/z = 165

-CH₃•

[M-CHO]⁺
m/z = 151

-CHO•

[M-CHO-CH₃]⁺
m/z = 135

-CH₃•
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Caption: A simplified representation of potential fragmentation pathways.

Conclusion
The structural characterization of 2,3-Dimethoxy-5-methylbenzaldehyde is unequivocally

established through the combined application of NMR, IR, and MS techniques. Each method

provides a unique and complementary piece of the structural puzzle. While experimental data

for this specific molecule is not widely published, predictions based on the well-understood

principles of spectroscopy and data from analogous compounds provide a robust framework for

its identification and analysis. The protocols and interpretations presented in this guide offer a

solid foundation for researchers engaged in the synthesis and characterization of novel organic

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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